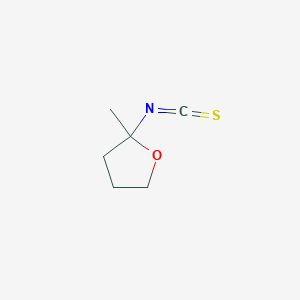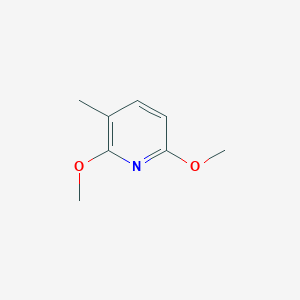
9,10-Anthracenedione, 1,1'-dithiobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,1’-dithiobis- is a chemical compound with the molecular formula C({28})H({16})O({4})S({2}) It is a derivative of anthracenedione, featuring two sulfur atoms bridging two anthracenedione units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,1’-dithiobis- typically involves the reaction of 9,10-anthracenedione with sulfur-containing reagents. One common method is the reaction of 9,10-anthracenedione with thiols or disulfides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfur bridge.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: 9,10-Anthracenedione, 1,1’-dithiobis- can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives or other reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})), potassium permanganate (KMnO(_{4})), and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted anthracenedione derivatives.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,1’-dithiobis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,1’-dithiobis- involves its interaction with molecular targets through its sulfur bridges. These interactions can lead to the modulation of various biochemical pathways. For example, in biological systems, it may interact with enzymes or proteins, altering their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
9,10-Anthracenedione: The parent compound, lacking the sulfur bridges.
1,4-Dihydroxy-9,10-anthracenedione: A hydroxylated derivative with different chemical properties.
1,4-Bis(methylamino)-9,10-anthracenedione: A derivative with amino groups, used in dye production.
Uniqueness: 9,10-Anthracenedione, 1,1’-dithiobis- is unique due to its sulfur bridges, which impart distinct chemical and physical properties. These bridges can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
13354-33-1 |
|---|---|
Formule moléculaire |
C28H14O4S2 |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
1-[(9,10-dioxoanthracen-1-yl)disulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H14O4S2/c29-25-15-7-1-3-9-17(15)27(31)23-19(25)11-5-13-21(23)33-34-22-14-6-12-20-24(22)28(32)18-10-4-2-8-16(18)26(20)30/h1-14H |
Clé InChI |
DFASTHACKVACMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SSC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


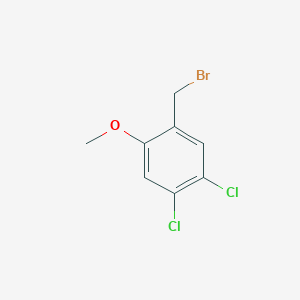
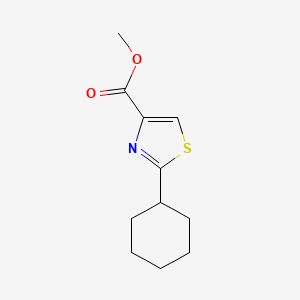
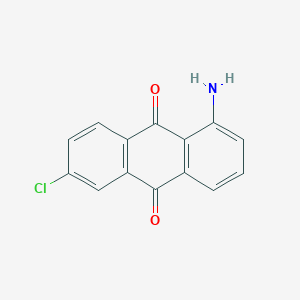
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
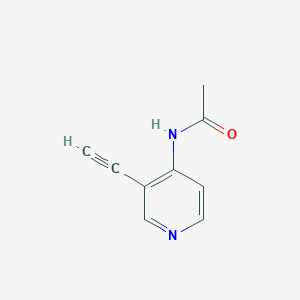

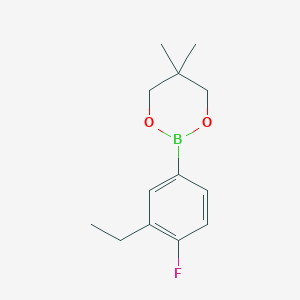
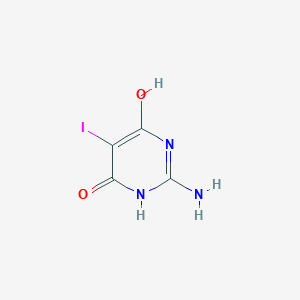

![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)
